molecular formula C10H14O B14237500 (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol CAS No. 501929-86-8

(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol

Cat. No.: B14237500
CAS No.: 501929-86-8
M. Wt: 150.22 g/mol
InChI Key: LDUKQFUHJZHLRC-BQHMLIOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is a chemical compound with the molecular formula C10H16O. . This compound is characterized by its unique structure, which includes a hexahydroinden framework fused with a methano bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol typically involves the hydrogenation of indene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: SOCl2, PBr3, reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Alkyl halides, esters.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of novel organic compounds .

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or bioactive molecules .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl acetate
  • (3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl benzoate

Uniqueness

(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol stands out due to its specific stereochemistry and structural features. Its unique hexahydroinden framework with a methano bridge provides distinct reactivity and stability compared to similar compounds .

Properties

CAS No.

501929-86-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,2S,6S,7S,8R)-tricyclo[5.2.1.02,6]dec-4-en-8-ol

InChI

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7-,8-,9-,10+/m0/s1

InChI Key

LDUKQFUHJZHLRC-BQHMLIOBSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H]3C[C@@H]2[C@@H](C3)O

Canonical SMILES

C1C=CC2C1C3CC2C(C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.